1-(3-Methylbenzyl)piperidine-4-carboxylic acid
Overview
Description
1-(3-Methylbenzyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C14H19NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a carboxylic acid group at the fourth position of the piperidine ring. The compound also contains a 3-methylbenzyl group attached to the nitrogen atom of the piperidine ring.
Scientific Research Applications
1-(3-Methylbenzyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their presence in numerous pharmaceuticals .
Result of Action
As a piperidine derivative, it may have diverse effects depending on its specific targets .
Biochemical Analysis
Biochemical Properties
1-(3-Methylbenzyl)piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with GABA A receptors, acting as a partial agonist . This interaction influences the receptor’s activity, modulating neurotransmission and potentially affecting neurological functions.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can alter neuronal signaling, impacting processes such as synaptic transmission and plasticity . Additionally, it may affect gene expression related to neurotransmitter synthesis and release.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to GABA A receptors, leading to partial agonist activity . This binding modulates the receptor’s conformation and activity, influencing ion channel function and neurotransmitter release. Furthermore, it may inhibit or activate enzymes involved in neurotransmitter metabolism, thereby affecting overall neuronal function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have indicated that the compound’s interaction with GABA A receptors can produce dose-dependent effects on neuronal activity . High doses may result in neurotoxicity or other adverse outcomes, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, which influence its bioavailability and biological activity . Understanding these pathways is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, its interaction with membrane transporters may facilitate its uptake into neurons, where it can exert its effects on neurotransmitter systems.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to synaptic vesicles or other neuronal structures can affect its role in neurotransmitter release and synaptic function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylbenzyl)piperidine-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the alkylation of piperidine-4-carboxylic acid with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. After the reaction is complete, the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, halogen, or other functional groups onto the aromatic ring.
Comparison with Similar Compounds
Piperidine-4-carboxylic acid: Lacks the 3-methylbenzyl group, making it less hydrophobic and potentially less active in certain biological contexts.
1-Benzylpiperidine-4-carboxylic acid: Similar structure but without the methyl group on the benzyl ring, which may affect its binding affinity and specificity for certain targets.
Uniqueness: 1-(3-Methylbenzyl)piperidine-4-carboxylic acid is unique due to the presence of the 3-methylbenzyl group, which can enhance its hydrophobic interactions and potentially improve its binding affinity and specificity for certain molecular targets. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-3-2-4-12(9-11)10-15-7-5-13(6-8-15)14(16)17/h2-4,9,13H,5-8,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDJOEBTRLYMKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397947 | |
Record name | 1-(3-methylbenzyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
901920-98-7 | |
Record name | 1-[(3-Methylphenyl)methyl]-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=901920-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-methylbenzyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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